molecular formula C22H21N3O5 B11499610 3-{[4-(4-ethylphenyl)piperazin-1-yl]carbonyl}-6-nitro-2H-chromen-2-one

3-{[4-(4-ethylphenyl)piperazin-1-yl]carbonyl}-6-nitro-2H-chromen-2-one

Cat. No.: B11499610
M. Wt: 407.4 g/mol
InChI Key: FTVSFPUCQLHUMH-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common method is the reaction of a suitable piperazine derivative with a chromenone precursor under specific conditions.

      Industrial Production: While industrial-scale production methods may vary, researchers often employ efficient synthetic routes to obtain sufficient quantities for further studies.

  • Chemical Reactions Analysis

      Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: For example, it reacts with nucleophiles, such as amines, to form the piperazine ring. Oxidation can lead to the formation of nitro groups.

      Major Products: The major products depend on the specific reaction conditions and substituents. Nitro-substituted chromenones often exhibit interesting bioactivity.

  • Scientific Research Applications

      Chemistry: Researchers explore its reactivity, structural modifications, and potential as a building block for novel compounds.

      Biology: It may serve as a scaffold for drug discovery, targeting specific receptors or enzymes.

      Medicine: Investigations focus on its potential as an antifungal, antibacterial, or anticancer agent .

      Industry: Its applications extend to materials science, where it could be used in polymer chemistry or as a fluorescent probe.

  • Mechanism of Action

      Targets: The compound likely interacts with specific proteins or enzymes due to its structural features.

      Pathways: Further studies are needed to elucidate the precise mechanism, but it may involve modulation of cellular signaling pathways.

  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C22H21N3O5

    Molecular Weight

    407.4 g/mol

    IUPAC Name

    3-[4-(4-ethylphenyl)piperazine-1-carbonyl]-6-nitrochromen-2-one

    InChI

    InChI=1S/C22H21N3O5/c1-2-15-3-5-17(6-4-15)23-9-11-24(12-10-23)21(26)19-14-16-13-18(25(28)29)7-8-20(16)30-22(19)27/h3-8,13-14H,2,9-12H2,1H3

    InChI Key

    FTVSFPUCQLHUMH-UHFFFAOYSA-N

    Canonical SMILES

    CCC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O

    Origin of Product

    United States

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